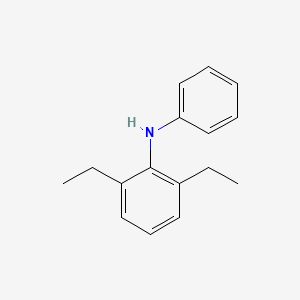
2,6-Diethyl-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethyl-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 6 positions, and a phenyl group attached to the nitrogen atom
Méthodes De Préparation
The synthesis of 2,6-Diethyl-N-phenylaniline can be achieved through several methods. One common approach involves the reduction of nitroarenes, where the nitro group is reduced to an amine group. Another method includes direct nucleophilic substitution reactions, where halogenated precursors are reacted with amines under specific conditions . Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
2,6-Diethyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the ethyl groups and phenyl group influence the reactivity and orientation of the substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Diethyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use in drug development.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Diethyl-N-phenylaniline involves the interaction of its aromatic amine group with various molecular targets. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The electron-donating ethyl groups increase the electron density on the benzene ring, affecting its chemical behavior.
Comparaison Avec Des Composés Similaires
2,6-Diethyl-N-phenylaniline can be compared with other similar compounds, such as diphenylamine and phenylamine. While diphenylamine has two phenyl groups attached to the nitrogen atom, phenylamine has only one phenyl group. . Similar compounds include:
- Diphenylamine
- Phenylamine
- 2-Phenylaniline
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Propriétés
Numéro CAS |
634904-73-7 |
|---|---|
Formule moléculaire |
C16H19N |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
2,6-diethyl-N-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-3-13-9-8-10-14(4-2)16(13)17-15-11-6-5-7-12-15/h5-12,17H,3-4H2,1-2H3 |
Clé InChI |
HQUUGVKPDVPXRB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)

![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)

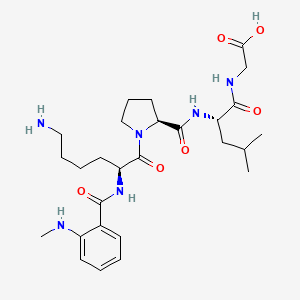
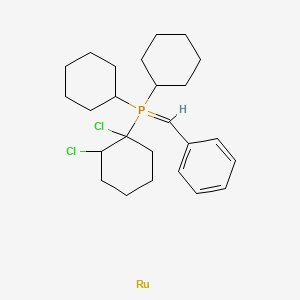
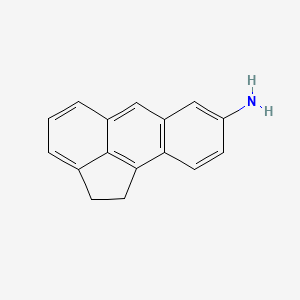
![(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12580526.png)
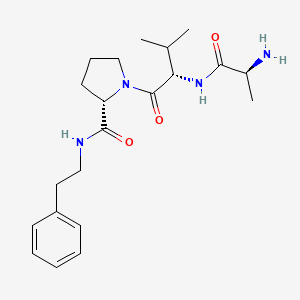
![9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B12580536.png)

